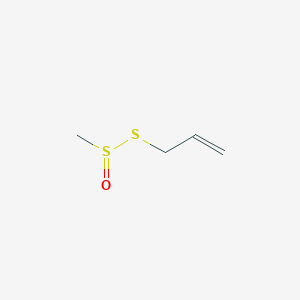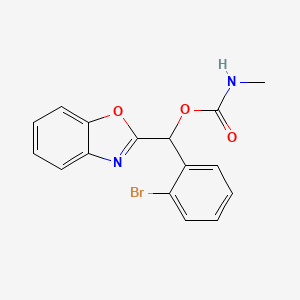
(1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzoxazole ring, a bromophenyl group, and a methylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate typically involves the reaction of 2-aminophenol with 2-bromobenzaldehyde to form the benzoxazole ring. This intermediate is then reacted with methyl isocyanate to introduce the N-methylcarbamate group. The reaction conditions often include the use of solvents like ethanol and catalysts such as titanium tetraisopropoxide (TTIP) to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the carbamate group.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
(1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Wirkmechanismus
The mechanism of action of (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: A simpler analog without the bromophenyl and carbamate groups.
2-Bromobenzaldehyde: Shares the bromophenyl group but lacks the benzoxazole and carbamate moieties.
N-Methylcarbamate: Contains the carbamate group but lacks the benzoxazole and bromophenyl components.
Uniqueness: (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
104029-65-4 |
|---|---|
Molekularformel |
C16H13BrN2O3 |
Molekulargewicht |
361.19 g/mol |
IUPAC-Name |
[1,3-benzoxazol-2-yl-(2-bromophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H13BrN2O3/c1-18-16(20)22-14(10-6-2-3-7-11(10)17)15-19-12-8-4-5-9-13(12)21-15/h2-9,14H,1H3,(H,18,20) |
InChI-Schlüssel |
POJKHTSXXFBXNE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC(C1=CC=CC=C1Br)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


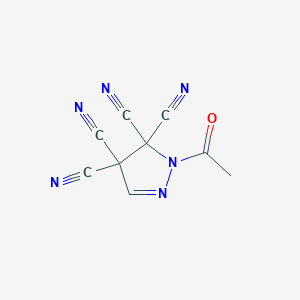
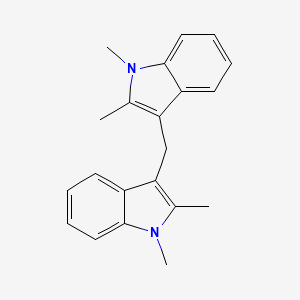
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
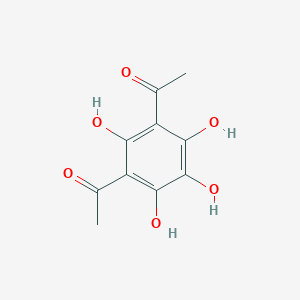
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
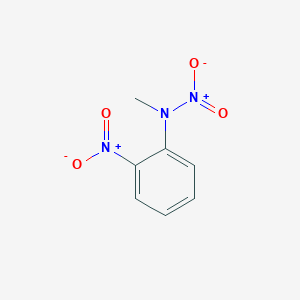
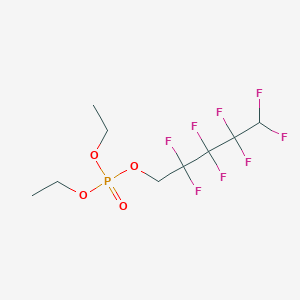
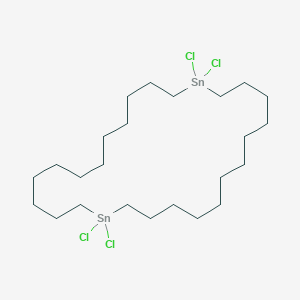
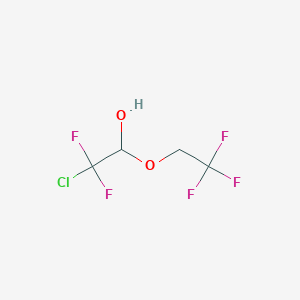
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
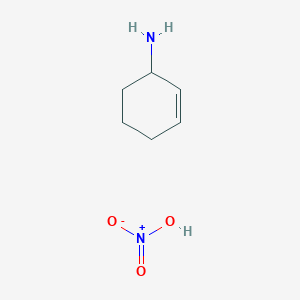
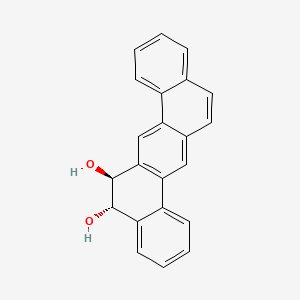
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
